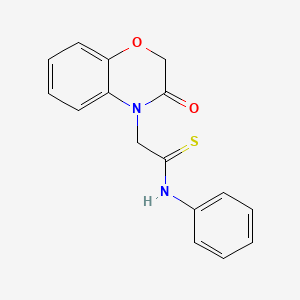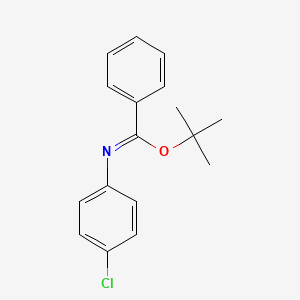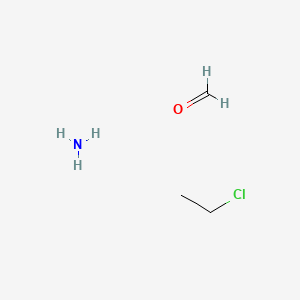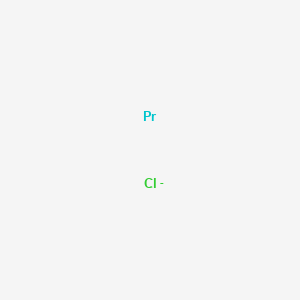
Praseodymium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium chloride, also known as praseodymium trichloride, is an inorganic compound with the chemical formula PrCl₃. It is a member of the lanthanide series and exists in both anhydrous and hydrated forms. The compound is typically a blue-green solid in its anhydrous state and light green when hydrated. Praseodymium chloride is known for its rapid absorption of water when exposed to moist air, forming a heptahydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium chloride can be synthesized through several methods:
Direct Reaction with Hydrogen Chloride: Praseodymium metal reacts with hydrogen chloride gas to form praseodymium chloride: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ]
Reaction with Hydrochloric Acid: Hydrated salts of praseodymium chloride can be prepared by treating praseodymium metal or praseodymium carbonate with hydrochloric acid: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ]
Industrial Production Methods:
Vacuum Sublimation: The anhydrous form of praseodymium chloride is often purified by vacuum sublimation.
Thermal Dehydration: The hydrate can be dehydrated at 400°C in the presence of ammonium chloride or using thionyl chloride.
Types of Reactions:
Oxidation: Praseodymium chloride can undergo oxidation reactions, forming praseodymium oxides.
Reduction: It can be reduced to praseodymium metal under specific conditions.
Substitution: Praseodymium chloride can participate in substitution reactions to form other praseodymium compounds.
Common Reagents and Conditions:
Oxidation: Exposure to atmospheric oxygen can oxidize praseodymium chloride.
Reduction: Reducing agents like hydrogen gas can reduce praseodymium chloride to praseodymium metal.
Major Products:
Praseodymium Oxides: Formed through oxidation.
Praseodymium Metal: Formed through reduction.
Praseodymium Phosphate and Fluoride: Formed through substitution reactions.
Scientific Research Applications
Praseodymium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various praseodymium compounds and as a catalyst in organic reactions.
Biology: Praseodymium chloride is used in biological studies to understand the effects of lanthanides on biological systems.
Industry: Praseodymium chloride is used in the production of high-strength alloys, specialized glasses, and ceramics. .
Mechanism of Action
The mechanism of action of praseodymium chloride involves its interaction with various molecular targets and pathways:
Lewis Acid-Base Interactions: Praseodymium chloride acts as a Lewis acid, forming stable complexes with Lewis bases.
Electron Transfer: In electronic applications, praseodymium chloride can influence the electronic properties of materials by facilitating electron transfer processes.
Comparison with Similar Compounds
Praseodymium chloride can be compared with other praseodymium halides and lanthanide chlorides:
Praseodymium Fluoride (PrF₃): Similar in structure but has different solubility and reactivity properties.
Praseodymium Bromide (PrBr₃): Shares similar chemical properties but differs in physical appearance and specific applications.
Praseodymium Iodide (PrI₃): Another halide with distinct properties and uses.
Lanthanide Chlorides: Compounds like cerium chloride and neodymium chloride share similar chemical behaviors but have unique applications based on their specific properties.
Praseodymium chloride stands out due to its unique optical and magnetic properties, making it valuable in various high-tech applications.
Properties
CAS No. |
63944-03-6 |
|---|---|
Molecular Formula |
ClPr- |
Molecular Weight |
176.36 g/mol |
IUPAC Name |
praseodymium;chloride |
InChI |
InChI=1S/ClH.Pr/h1H;/p-1 |
InChI Key |
RANWNXKCVGBZQT-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
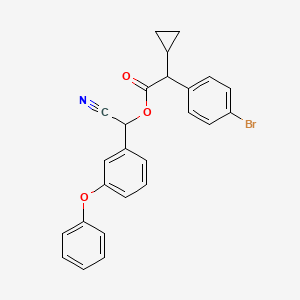
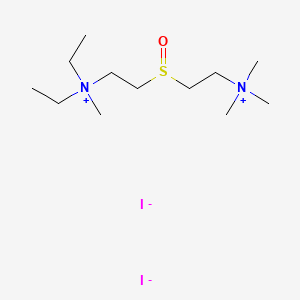
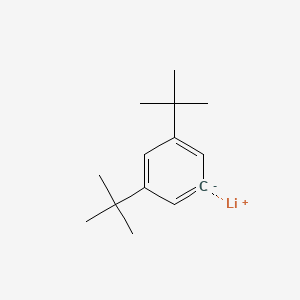
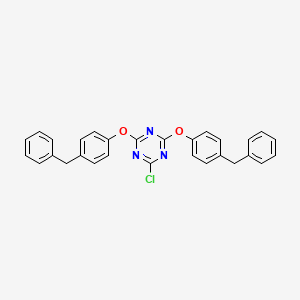

![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)
![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
